Chivosazol A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
Chivosazol A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chivosazol A, a potent cytotoxic macrolide, was first discovered and isolated from the myxobacterium Sorangium cellulosum. This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of Chivosazol A. It includes detailed experimental protocols for the fermentation of Sorangium cellulosum, extraction, and purification of the compound. Furthermore, this guide presents key quantitative data, including spectroscopic information for the characterization of Chivosazol A. The mechanism of action, involving the disruption of the actin cytoskeleton and subsequent cell cycle arrest at the G2/M phase, is also detailed, complete with a proposed signaling pathway. This whitepaper is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and oncology drug development.
Discovery and Production
Chivosazol A was first isolated from the culture broth of the myxobacterium Sorangium cellulosum strain So ce12.[1] Myxobacteria, particularly those of the genus Sorangium, are known for their ability to produce a wide array of biologically active secondary metabolites.[2] Sorangium cellulosum is a soil-dwelling, Gram-negative bacterium characterized by its gliding motility and the formation of fruiting bodies under starvation conditions.[2]
Fermentation Protocol
The production of Chivosazol A is achieved through the submerged fermentation of Sorangium cellulosum So ce12. While the exact industrial scale-up parameters are proprietary, a laboratory-scale fermentation can be performed as follows. For general cultivation, Sorangium cellulosum So ce12 can be grown in liquid HS medium or on solid PM plates. For the specific production of secondary metabolites like chivosazoles, SG medium is utilized.
A general fermentation procedure for secondary metabolite production from Sorangium cellulosum involves a two-stage cultivation.
Seed Culture:
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Inoculate a colony of S. cellulosum So ce12 from a solid plate into a 500 mL flask containing 100 mL of liquid HS medium.
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Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.
Production Culture:
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Inoculate the production medium (SF1-P medium as a representative example for Sorangium fermentation) with 20% (v/v) of the seed culture.
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The production fermentation is carried out in a suitable fermenter with controlled temperature, pH, and aeration. A typical fermentation runs for several days, during which the production of Chivosazol A is monitored.
Overexpression of the transcriptional regulator ChiR has been shown to result in a 2.5-fold increase in chivosazol production during fermentation.
Isolation and Purification
The isolation and purification of Chivosazol A from the fermentation broth is a multi-step process involving extraction and chromatography.
Extraction
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After fermentation, the culture broth is harvested.
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The broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
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The organic phase, containing Chivosazol A and other lipophilic metabolites, is separated from the aqueous phase.
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The organic extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract is subjected to a series of chromatographic steps to isolate Chivosazol A.
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Initial Fractionation: The crude extract is often first fractionated using column chromatography with a non-polar stationary phase like Sephadex LH-20, eluting with methanol. This step removes highly polar and non-polar impurities.
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High-Performance Liquid Chromatography (HPLC): The Chivosazol A-containing fractions are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).
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Column: A C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase. For example, a gradient from 40% to 95% acetonitrile over 20 minutes.
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Detection: The elution of compounds is monitored by UV detection at a suitable wavelength.
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The fractions containing pure Chivosazol A are collected, and the solvent is evaporated to yield the final product.
The following diagram illustrates a general workflow for the isolation and purification of Chivosazol A.
Structural Characterization and Data
Chivosazol A is a macrocyclic compound featuring an oxazole (B20620) ring and a glycosidically linked 6-deoxyglucose (B1215497) (quinovose) moiety at C-11.[1]
Spectroscopic Data
The structural elucidation of Chivosazol A was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Technique | Data |
| ¹H NMR (CDCl₃) | A complete proton NMR spectrum shows characteristic signals for the olefinic protons of the polyene chain, the protons of the oxazole ring, and the sugar moiety. |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum displays signals corresponding to the carbonyl carbon of the lactone, the carbons of the oxazole ring, the olefinic carbons, and the sugar carbons. |
| HRESIMS | High-resolution electrospray ionization mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition. |
Note: A detailed, publicly available, and complete NMR peak list for Chivosazol A is not readily found in the primary literature. Researchers should refer to specialized databases or perform their own spectroscopic analysis for detailed assignments.
Biological Activity and Mechanism of Action
Chivosazol A exhibits potent antifungal activity and is particularly effective against mammalian cells, while showing no activity against bacteria.[1] Its cytotoxic effects stem from its ability to interfere with the cellular cytoskeleton.
Interaction with Actin
Chivosazoles disrupt the actin cytoskeleton by inhibiting the polymerization of G-actin into F-actin filaments and also by causing the depolymerization of existing F-actin microfilaments. This mode of action is distinct from other known microfilament-disrupting agents like cytochalasin D.
Cell Cycle Arrest
The disruption of the actin cytoskeleton by Chivosazol A leads to a delay in the G2/M phase of the cell cycle. Cells treated with chivosazoles often exhibit a multinucleated phenotype, which is a consequence of failed cytokinesis due to the compromised actin cytoskeleton.
The following diagram illustrates the proposed signaling pathway for Chivosazol A-induced G2/M arrest.
Disruption of the actin cytoskeleton is a form of cellular stress that can activate cell cycle checkpoints. In fission yeast, it has been demonstrated that actin disruption leads to G2/M arrest through the inhibition of the Cdc25 phosphatase, which is a key activator of the Cdk1/Cyclin B complex that drives mitotic entry.[3] A similar mechanism is proposed to be active in mammalian cells, where stress signals originating from the compromised cytoskeleton are transduced to the core cell cycle machinery, leading to the observed G2/M arrest.
Conclusion
Chivosazol A represents a fascinating class of myxobacterial natural products with a potent and specific mechanism of action. Its discovery and the elucidation of its biological activity highlight the importance of microbial secondary metabolites as a source of novel therapeutic leads. The detailed methodologies and data presented in this guide are intended to facilitate further research into the chivosazoles and their potential applications in oncology and cell biology. The unique mode of action of Chivosazol A on the actin cytoskeleton makes it a valuable tool for studying cellular processes and a promising candidate for the development of new anticancer agents.
References
- 1. Chivosazol A, a new inhibitor of eukaryotic organisms isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorangium cellulosum - Wikipedia [en.wikipedia.org]
- 3. G2/M Arrest Caused by Actin Disruption Is a Manifestation of the Cell Size Checkpoint in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
